Lipid III-45
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Overview
Description
Lipid III-45 is an ionizable cationic lipid with the formal name 2-butyl-octanoic acid, 1,1′- [ [ (3-hydroxypropyl)imino]di-9,1-nonanediyl] ester. It has a molecular formula of C45H89NO5 and a molecular weight of 724.2. This compound has been primarily used in the generation of lipid nanoparticles for the delivery of messenger ribonucleic acid in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipid III-45 can be synthesized through a series of esterification reactions involving 2-butyl-octanoic acid and 1,1′- [ [ (3-hydroxypropyl)imino]di-9,1-nonanediyl]. The reaction typically requires the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is monitored continuously to maintain optimal conditions. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Lipid III-45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms .
Scientific Research Applications
Lipid III-45 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Utilized in the delivery of messenger ribonucleic acid for therapeutic purposes, such as cancer treatment.
Industry: Applied in the formulation of lipid-based drug delivery systems
Mechanism of Action
Lipid III-45 exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as messenger ribonucleic acid. These nanoparticles are taken up by cells, where they release their cargo, leading to the desired therapeutic effect. The molecular targets and pathways involved include the endosomal escape mechanism and the subsequent release of the encapsulated messenger ribonucleic acid into the cytoplasm .
Comparison with Similar Compounds
Lipid III-45 is unique compared to other similar compounds due to its specific structure and ionizable cationic nature. Similar compounds include:
Lipid II-45: Another ionizable cationic lipid with a slightly different structure.
Lipid IV-45: A compound with similar applications but different chemical properties.
Lipid V-45: Used in similar research applications but with distinct molecular targets
This compound stands out due to its high efficiency in forming stable lipid nanoparticles and its effectiveness in delivering therapeutic agents in vivo .
Properties
CAS No. |
2096984-25-5 |
---|---|
Molecular Formula |
C45H89NO5 |
Molecular Weight |
724.2 g/mol |
IUPAC Name |
9-[9-(2-butyloctanoyloxy)nonyl-(3-hydroxypropyl)amino]nonyl 2-butyloctanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-9-13-25-34-42(32-11-7-3)44(48)50-40-29-23-19-15-17-21-27-36-46(38-31-39-47)37-28-22-18-16-20-24-30-41-51-45(49)43(33-12-8-4)35-26-14-10-6-2/h42-43,47H,5-41H2,1-4H3 |
InChI Key |
WKWZZCCOOBPOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCO |
Origin of Product |
United States |
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